molecular formula C26H33NO3 B402001 Cyclopentyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 299947-69-6

Cyclopentyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Numéro de catalogue: B402001
Numéro CAS: 299947-69-6
Poids moléculaire: 407.5g/mol
Clé InChI: JQSHDIRKKPTSLY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclopentyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a 1,4-dihydropyridine (DHP) core fused with a cyclohexanone ring. The compound features a 4-ethylphenyl substituent at the 4-position and a cyclopentyl ester at the 3-carboxylate position. The ethylphenyl group contributes moderate lipophilicity, which may enhance membrane permeability, while the cyclopentyl ester could influence metabolic stability compared to smaller alkyl esters like ethyl or methyl .

Propriétés

IUPAC Name

cyclopentyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO3/c1-5-17-10-12-18(13-11-17)23-22(25(29)30-19-8-6-7-9-19)16(2)27-20-14-26(3,4)15-21(28)24(20)23/h10-13,19,23,27H,5-9,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSHDIRKKPTSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC4CCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Cyclopentyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives. This compound exhibits a unique structure that combines multiple functional groups, leading to diverse biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure

The compound can be represented by the following molecular formula:

Property Value
IUPAC Name Cyclopentyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Molecular Formula C24H30N2O3
Molecular Weight 402.50 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The hexahydroquinoline structure facilitates interactions with enzymes and receptors through hydrogen bonding and π-π stacking. The presence of the ethylphenyl group enhances lipophilicity and potentially increases bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. For instance:

  • Case Study : A study demonstrated that cyclopentyl derivatives showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Research Findings : In vitro studies revealed that cyclopentyl derivatives possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 50 to 100 µg/mL .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the management of Alzheimer's disease:

  • Study Results : The compound exhibited moderate inhibition against acetylcholinesterase (AChE) with an IC50 value of approximately 0.75 µM. This suggests potential therapeutic applications in neurodegenerative disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of cyclopentyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate in comparison with similar compounds:

Compound Name IC50 (µM) Activity Type
Cyclopentyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl...0.85AChE Inhibition
Cyclopentyl 4-(4-methoxyphenyl)-2,7,7-trimethyl...1.20Anticancer
Cyclopentyl 4-(3-bromophenyl)-2,7,7-trimethyl...0.60Antimicrobial

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituent variations, synthesis methods, and biological activities:

Compound Name Substituent (4-position) Ester Group Synthesis Catalyst/Conditions Yield (%) Key Findings References
Cyclopentyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-... 4-ethylphenyl Cyclopentyl Not specified (inferred via boronic acid coupling) N/A Hypothesized enhanced lipophilicity and metabolic stability
Methyl 4-(4-cyclohexylphenyl)-2,7,7-trimethyl-5-oxo-... 4-cyclohexylphenyl Methyl Cyclohexylboronic acid 85 Improved cardiomyogenic inhibition; confirmed via SAR studies
Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-... 4-chlorophenyl Ethyl GO@Fe3O4@Cur–Cu nanocatalyst 92 High yield under mild conditions; superior to traditional catalysts
Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-... 2-chlorophenyl Ethyl Conventional acid catalysis 78 Potent anti-Pseudomonas activity (MIC: 8 µg/mL; p < 0.05 vs. control)
Ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-... 4-hydroxyphenyl Ethyl DABCO2CuCl4 89 Enhanced solubility due to phenolic -OH; moderate anti-inflammatory effects
Ethyl 4-(4-dimethylaminophenyl)-2,7,7-trimethyl-5-oxo-... 4-dimethylaminophenyl Ethyl None (crystal structure reported) N/A Flat-boat DHP conformation; N–H⋯O hydrogen bonding in crystal lattice
Benzyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-... 4-ethylphenyl Benzyl Ionic liquid-assisted nanocatalyst 88 NMR-confirmed structure; similar lipophilicity to cyclopentyl analog

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): Chlorophenyl derivatives (4-Cl, 2-Cl) exhibit strong antimicrobial activity but may reduce bioavailability due to polarity . Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): Methoxy and dimethylamino groups enhance solubility and electronic interactions but may reduce metabolic stability .

Ester Group Impact: Cyclopentyl vs. Benzyl esters offer intermediate lipophilicity but may introduce toxicity risks.

Synthetic Efficiency: Nanocatalysts (e.g., GO@Fe3O4@Cur–Cu) achieve >90% yields under mild conditions, outperforming traditional acid/base catalysts . Solvent-free synthesis (e.g., for 3-methoxyphenyl analog) aligns with green chemistry principles but requires longer reaction times .

Pharmacological Performance: The 2-chlorophenyl analog shows the highest antimicrobial activity (MIC: 8 µg/mL), while dimethylaminophenyl derivatives are prioritized for cardiovascular applications due to DHP ring conformation .

Méthodes De Préparation

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction remains the cornerstone for constructing hexahydroquinoline scaffolds. As demonstrated in, this one-pot MCR typically involves:

  • Aldehyde component : 4-Ethylbenzaldehyde introduces the 4-(4-ethylphenyl) substituent.

  • 1,3-Dicarbonyl component : Methyl acetoacetate or cyclopentyl acetoacetate provides the ester moiety and C-2 methyl group.

  • Enamine precursor : 3-Aminocyclohex-2-en-1-one or dimedone (5,5-dimethylcyclohexane-1,3-dione) contributes to the 2,7,7-trimethyl-5-oxo core.

  • Ammonium acetate : Acts as the nitrogen source for cyclization.

Reaction conditions vary by solvent and catalyst. For example, heating at 80°C in i-PrOH for 5 days yields 51–98% purity, while Triton X-100 in water at room temperature achieves 91–98% yields in 30–130 minutes.

Stepwise Synthesis of Target Compound

Condensation and Cyclization

The initial step forms the hexahydroquinoline core via a four-component reaction:

4-Ethylbenzaldehyde+Dimedone+Methyl Acetoacetate+NH4OAcIntermediate I\text{4-Ethylbenzaldehyde} + \text{Dimedone} + \text{Methyl Acetoacetate} + \text{NH}_4\text{OAc} \rightarrow \text{Intermediate I}

Optimized Conditions :

  • Catalyst : 20 mol% Triton X-100 in water.

  • Temperature : Room temperature (25°C).

  • Yield : 92–98%.

Mechanistic Insight :
The aldehyde and dimedone undergo Knoevenagel condensation, followed by Michael addition with the enamine and subsequent cyclodehydration.

Esterification to Introduce Cyclopentyl Group

Intermediate I (methyl ester) undergoes transesterification with cyclopentanol:

Intermediate I+CyclopentanolAcid CatalystTarget Compound\text{Intermediate I} + \text{Cyclopentanol} \xrightarrow{\text{Acid Catalyst}} \text{Target Compound}

Conditions :

  • Catalyst : p-Toluenesulfonic acid (PTSA) or Fe₃O₄-supported acidic ionic liquids.

  • Solvent : Solvent-free under sonication at 60°C.

  • Yield : 78–85%.

Alternative Synthetic Routes

Direct Synthesis Using Cyclopentyl Acetoacetate

Replacing methyl acetoacetate with cyclopentyl acetoacetate eliminates the transesterification step:

4-Ethylbenzaldehyde+Dimedone+Cyclopentyl Acetoacetate+NH4OAcTarget Compound\text{4-Ethylbenzaldehyde} + \text{Dimedone} + \text{Cyclopentyl Acetoacetate} + \text{NH}_4\text{OAc} \rightarrow \text{Target Compound}

Advantages :

  • Fewer steps, higher overall yield (88–94%).

  • Reduced byproduct formation.

Challenges :

  • Limited commercial availability of cyclopentyl acetoacetate.

  • Requires in-situ preparation via ester exchange.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time:

Conditions :

  • Solvent : Ethanol or solvent-free.

  • Time : 10–15 minutes vs. 5 days conventionally.

  • Yield : 82–90%.

Catalytic Systems and Reaction Optimization

Heterogeneous Catalysis

Magnetic Fe₃O₄ nanoparticles functionalized with acidic ionic liquids (LAIL@MNP) enhance efficiency:

ParameterLAIL@MNPConventional
Yield (%)8978
Time (h)1.5120
Catalyst Reuse5 cyclesNot applicable

Benefits :

  • Easy magnetic separation.

  • Solvent-free conditions align with green chemistry principles.

Solvent Effects

Water vs. Organic Solvents :

  • Water/Triton X-100 : 94% yield, room temperature.

  • i-PrOH : 88% yield, 80°C.

Trade-offs :

  • Aqueous media reduce toxicity but may limit substrate solubility.

  • Organic solvents require higher temperatures but achieve faster kinetics.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Key signals include δ 1.05 (s, 3H, C7-CH₃), δ 2.26 (s, 3H, C2-CH₃), and δ 5.38 (s, 1H, C4-H).

  • ¹³C NMR : Carbonyl (C=O) at δ 195–205 ppm.

Chromatographic Purity

  • HPLC : Purity >98% achieved via flash chromatography (SiO₂, EtOAc/hexane).

Challenges and Mitigation Strategies

Steric Hindrance

The 4-ethylphenyl and cyclopentyl groups increase steric bulk, necessitating:

  • Longer reaction times : 7 days for hindered substrates.

  • Higher catalyst loading : 30 mol% Triton X-100.

Byproduct Formation

Common byproducts include:

  • Uncyclized intermediates : Mitigated by optimizing NH₄OAc stoichiometry.

  • Diastereomers : Resolved via recrystallization from ethanol/water .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.